molecular formula C15H16ClNO B13764387 2-Methylamino-2-phenylacetophenone hydrochloride CAS No. 52514-77-9

2-Methylamino-2-phenylacetophenone hydrochloride

Cat. No.: B13764387
CAS No.: 52514-77-9
M. Wt: 261.74 g/mol
InChI Key: JNSVLLHYPIVQBA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylamino-2-phenylacetophenone hydrochloride typically involves the reaction of acetophenone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent quality control measures in place to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylamino-2-phenylacetophenone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Methylamino-2-phenylacetophenone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylamino-2-phenylacetophenone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other biomolecules to exert its effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylamino-2-phenylacetophenone hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a variety of applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .

Properties

CAS No.

52514-77-9

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

IUPAC Name

methyl-(2-oxo-1,2-diphenylethyl)azanium;chloride

InChI

InChI=1S/C15H15NO.ClH/c1-16-14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13;/h2-11,14,16H,1H3;1H

InChI Key

JNSVLLHYPIVQBA-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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